molecular formula C10H8N4O2 B8759658 4-Methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid

Cat. No. B8759658
M. Wt: 216.20 g/mol
InChI Key: POXLFUQXVLWHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

4-methyl-2-pyrimidin-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H8N4O2/c1-6-7(10(15)16)5-13-9(14-6)8-11-3-2-4-12-8/h2-5H,1H3,(H,15,16)

InChI Key

POXLFUQXVLWHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing 2-cyanopyrimidine (16.6 g, 158 mmol), ammonium acetate (14.6 g, 189.6 mmol) and N-acetylcysteine (2.58 g, 15.8 mmol) and ethanol (160 mL) is heated to reflux. After 1.25 h, the reaction is allowed to cool slightly (to approximately 50° C.), and sodium tert-butoxide (15.18 g, 158 mmol) and ethanol (160 mL) are added. After stirring for 10 minutes, 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (33.6 g, 181.7 mmol) is added. The reaction is then heated to reflux for an additional 2 h. The reaction is then allowed to cool to rt, and sodium hydroxide (12.6 g, 316 mmol) in water (50 mL) is added. After 2 h, the reaction is chilled in an ice water bath and the reaction pH is adjusted to 3 using a solution of 12M aqueous HCl. The reaction mixture is then reduced in vacuo to 100 mL. Additional water (100 mL) is added and the suspension is chilled in an ice water bath, filtered and the solids are washed with minimal chilled water. The solids are then dried in vacuo to afford 4-methyl-[2,2′]bipyrimidinyl-5-carboxylic acid (85%). MS: 217 (M+H); 1H NMR (300 MHz, CDCl3): δ=2.80 (s, 3H), 7.66 (t, 1H), 9.01 (d, 2H), 9.14 (s, 1H).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
15.18 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three
Quantity
12.6 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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